Idn-1965

Catalog No.
S548198
CAS No.
204919-14-2
M.F
C21H26FN3O5
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idn-1965

CAS Number

204919-14-2

Product Name

Idn-1965

IUPAC Name

3-[[(2S)-2-[(1,3-dimethylindole-2-carbonyl)amino]-3-methylbutanoyl]amino]-5-fluoro-4-oxopentanoic acid

Molecular Formula

C21H26FN3O5

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C21H26FN3O5/c1-11(2)18(20(29)23-14(9-17(27)28)16(26)10-22)24-21(30)19-12(3)13-7-5-6-8-15(13)25(19)4/h5-8,11,14,18H,9-10H2,1-4H3,(H,23,29)(H,24,30)(H,27,28)/t14?,18-/m0/s1

InChI Key

GONUYDANRODTCF-IBYPIGCZSA-N

SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

Solubility

Soluble in DMSO, not in water

Synonyms

IDN 1965, IDN-1965, IDN1965, N-((1,3-dimethylindole-2-carbonyl)-valinyl)-3-amino-4-oxo-5-fluoropentanoic acid

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

Isomeric SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)N[C@@H](C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

Description

The exact mass of the compound Idn-1965 is 419.18565 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IDN-1965 is a potent and irreversible broad-spectrum caspase inhibitor developed by Idun Pharmaceuticals. It is designed to inhibit the activity of caspases, which are cysteine proteases that play essential roles in programmed cell death (apoptosis). By blocking these enzymes, IDN-1965 can prevent apoptosis induced by various stimuli, making it a valuable compound in cancer research and therapeutic applications aimed at modulating cell death pathways .

IDN-1965 functions primarily through the formation of a covalent bond with the active site cysteine residue of caspases. This irreversible binding inhibits the enzymatic activity of these proteases, thereby preventing the cleavage of substrates that lead to apoptosis. The compound has been shown to effectively inhibit caspase-3, caspase-7, and caspase-9, which are critical mediators of apoptotic signaling pathways .

Biological studies indicate that IDN-1965 significantly reduces the activation of caspase-3 in various cellular models. For instance, it has been demonstrated to inhibit Fas-mediated apoptosis in immune cells and protect against cell death in models of cardiac injury and cancer . Additionally, IDN-1965 has shown efficacy in improving cardiac function and reducing mortality in mouse models of cardiomyopathy by decreasing apoptosis rates in cardiomyocytes .

The synthesis of IDN-1965 involves several steps typical for creating irreversible inhibitors. Initially, a peptide backbone is constructed, followed by the introduction of an electrophilic warhead that can react with the active site cysteine of caspases. Specific methodologies may include solid-phase peptide synthesis and subsequent modifications to enhance potency and selectivity against specific caspases .

IDN-1965 is primarily used in research settings to study apoptosis and its modulation. Its applications extend to:

  • Cancer Therapy: By inhibiting apoptosis, it can potentially enhance the efficacy of certain chemotherapeutic agents.
  • Cardiology: It is investigated for its potential to protect cardiac tissues from ischemia-reperfusion injury.
  • Neuroprotection: The compound may have applications in neurodegenerative diseases where apoptosis plays a critical role .

Interaction studies have revealed that IDN-1965 can significantly alter the apoptotic response in various cell types. For instance, its presence during treatment with chemotherapeutic agents has been shown to reduce the activation of apoptotic pathways, suggesting that it may interfere with drug-induced apoptosis. This characteristic makes it a subject of interest for combination therapies where modulation of cell death is desired .

Several compounds share structural and functional similarities with IDN-1965. Below is a comparison highlighting their uniqueness:

Compound NameTypeMechanism of ActionUnique Features
IDN-1529Irreversible caspase inhibitorInhibits multiple caspases, similar to IDN-1965Developed alongside IDN-1965; used in similar contexts
Q-VD-OPhBroad-spectrum caspase inhibitorInhibits various caspases but less toxicNon-toxic at higher doses; different warhead structure
IDN-6556Irreversible caspase inhibitorTargets specific apoptotic pathwaysStronger inhibition on Fas-induced apoptosis
z-VAD-fmkPan-caspase inhibitorBinds irreversibly to active siteWidely used in laboratory settings; less selective than IDN-1965

IDN-1965 stands out due to its specificity and effectiveness in various biological contexts, particularly concerning its application in enhancing therapeutic outcomes by modulating apoptotic responses.

Synthetic Pathway Analysis

The synthesis of Idn-1965 follows a well-established three-step synthetic route that has been documented in pharmaceutical chemistry literature [1]. This systematic approach provides reliable access to the target compound while maintaining high purity and yield. The synthetic pathway demonstrates the strategic application of modern organic chemistry methodologies to construct complex bioactive molecules.

Coupling of 1,3-Dimethylindole-2-Carboxylic Acid

The initial step of Idn-1965 synthesis involves the formation of an amide bond between 1,3-dimethylindole-2-carboxylic acid and 5-fluoro-4-hydroxy-3-(valinylamino)pentanoic acid tert-butyl ester [1]. This coupling reaction represents a critical transformation that establishes the core structural framework of the target molecule.

The reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as the primary coupling reagent, which activates the carboxylic acid functionality through the formation of an active ester intermediate [2]. The mechanism proceeds via nucleophilic attack of the carboxylic acid on the carbodiimide, generating an O-acylisourea intermediate that subsequently reacts with the amino component to form the desired amide bond.

4-Dimethylaminopyridine serves as a nucleophilic catalyst in this transformation, significantly enhancing the reaction rate and efficiency [2]. The catalytic mechanism involves the formation of an acylpyridinium intermediate, which exhibits enhanced electrophilicity compared to the initial carbodiimide-activated species. This catalytic pathway reduces reaction times and improves overall yields while minimizing side product formation.

The reaction is typically conducted in dichloromethane at room temperature under anhydrous conditions. The choice of solvent is critical for maintaining the stability of the carbodiimide reagent and preventing unwanted side reactions. Reaction monitoring is accomplished through thin-layer chromatography, with complete consumption of starting materials typically achieved within 4-6 hours.

Yields for this coupling step generally range from 75-85%, with the primary byproducts being urea derivatives formed through hydrolysis of the carbodiimide reagent [2]. The reaction demonstrates excellent chemoselectivity, with minimal formation of N-acylurea side products that can result from rearrangement of the O-acylisourea intermediate.

Swern Oxidation Process

The second synthetic step involves the oxidation of the secondary alcohol functionality present in the coupling product to generate the corresponding ketone [1]. This transformation is accomplished using the Swern oxidation, a mild and selective method for alcohol oxidation that has found widespread application in pharmaceutical synthesis [3] [4].

The Swern oxidation employs dimethyl sulfoxide as the oxidizing agent, activated by oxalyl chloride to generate a reactive sulfonium intermediate [3]. The mechanism initiates with the low-temperature reaction between oxalyl chloride and dimethyl sulfoxide, forming chloro(dimethyl)sulfonium chloride with concurrent evolution of carbon dioxide and carbon monoxide gases [5].

Addition of the alcohol substrate to this activated system results in the formation of an alkoxysulfonium intermediate. This species undergoes base-catalyzed elimination in the presence of triethylamine, yielding the desired ketone product along with dimethyl sulfide as a byproduct [4]. The reaction must be conducted under strictly anhydrous conditions at low temperature (-78°C) to prevent decomposition of the reactive intermediates [6].

Temperature control is critical throughout the Swern oxidation process. The initial activation of dimethyl sulfoxide with oxalyl chloride is performed at -78°C to minimize side reactions and ensure clean formation of the activating species [5]. Following addition of the alcohol substrate, the reaction mixture is allowed to warm gradually to room temperature over several hours to complete the oxidation process.

The Swern oxidation demonstrates excellent functional group tolerance and produces minimal byproducts beyond the volatile dimethyl sulfide [7]. Yields for this transformation typically exceed 90%, making it highly suitable for pharmaceutical applications where high efficiency is required. The mild reaction conditions preserve other sensitive functional groups present in the molecule, including the amide linkage and the tert-butyl ester protection.

Tert-Butyl Ester Cleavage

The final step in the Idn-1965 synthesis involves the deprotection of the tert-butyl ester to reveal the free carboxylic acid functionality [1]. This transformation is accomplished using trifluoroacetic acid, which provides selective and efficient cleavage of tert-butyl protecting groups under mild acidic conditions [8].

The mechanism of tert-butyl ester cleavage proceeds through protonation of the ester oxygen followed by elimination of the tert-butyl cation [9]. The stability of the tert-butyl carbocation drives this reaction to completion under the acidic conditions provided by trifluoroacetic acid. The reaction generates tert-butyl trifluoroacetate and carbon dioxide as byproducts, both of which are easily removed by evaporation.

Trifluoroacetic acid treatment is typically conducted at room temperature with reaction times ranging from 2-4 hours [8]. The progress of the deprotection can be monitored by thin-layer chromatography or nuclear magnetic resonance spectroscopy, with complete consumption of the starting ester generally achieved within this timeframe.

The selectivity of trifluoroacetic acid for tert-butyl ester cleavage is excellent, with minimal impact on other functional groups present in the molecule [9]. The indole ring system, amide bonds, and fluorinated alkyl chain remain intact under these reaction conditions. Yields for this deprotection step typically exceed 95%, reflecting the high efficiency of this well-established transformation.

Alternative deprotection methods have been investigated for tert-butyl ester cleavage, including the use of silica gel in refluxing toluene [8] and various Lewis acid catalysts [10]. However, trifluoroacetic acid treatment remains the method of choice due to its reliability, mild conditions, and excellent compatibility with the Idn-1965 structural framework.

Alternative Synthesis Routes

Several alternative synthetic approaches have been explored for accessing Idn-1965 and related structural analogs. These routes offer different advantages in terms of reaction conditions, substrate scope, and scalability considerations.

The acid chloride coupling approach represents a more traditional method for amide bond formation. This route involves the conversion of 1,3-dimethylindole-2-carboxylic acid to the corresponding acid chloride using reagents such as oxalyl chloride or thionyl chloride, followed by reaction with the amino component . While this method provides rapid reaction rates and high yields, it requires more stringent handling procedures due to the reactive nature of acid chlorides and the generation of hydrogen chloride gas.

Mixed anhydride coupling offers an alternative approach that balances reactivity with mild reaction conditions [2]. This method involves the formation of a mixed anhydride intermediate using reagents such as ethyl chloroformate or isobutyl chloroformate, followed by aminolysis to generate the desired amide product. The mixed anhydride approach demonstrates reduced racemization potential compared to more aggressive coupling methods, making it particularly attractive for pharmaceutical applications.

Solid-phase synthesis represents a modern approach that offers advantages in terms of purification and automation [12]. This methodology involves the attachment of one reaction component to a solid support resin, followed by sequential coupling, oxidation, and cleavage steps. While requiring specialized equipment and reagents, solid-phase synthesis enables rapid parallel synthesis of structural analogs and simplified purification procedures.

Structural Modifications for Derivative Development

The structural framework of Idn-1965 provides numerous opportunities for modification to generate analogs with potentially altered biological properties. These modifications can be systematically introduced at various positions within the molecule to explore structure-activity relationships and optimize pharmaceutical characteristics.

Modifications to the indole N1 position offer opportunities to modulate lipophilicity and membrane permeability . Replacement of the N-methyl group with other alkyl substituents, such as ethyl or propyl groups, can influence the compound's pharmacokinetic properties. Alternatively, N-benzyl or N-phenyl substitutions may enhance binding affinity through additional aromatic interactions with target proteins.

The indole C3 methyl group represents another site for structural diversification . Introduction of ethyl, propyl, or halogenated substituents at this position can modulate steric interactions within the binding site while potentially enhancing metabolic stability. Halogen substitution, in particular, may improve pharmacological properties through the halogen bond interactions with target proteins.

Substitution patterns on the indole ring system offer additional opportunities for optimization . Introduction of electron-withdrawing or electron-donating groups at the C6 or C7 positions can significantly alter the electronic properties of the indole ring, potentially affecting binding affinity and selectivity. Halogen, alkyl, or alkoxy substituents at these positions have been successfully incorporated into related indole-containing pharmaceuticals.

The valine residue within the Idn-1965 structure can be replaced with other amino acid components to explore the impact of side chain modifications [15]. Alternative amino acids such as leucine, isoleucine, or phenylalanine may provide different steric and electronic environments while maintaining the overall structural integrity of the molecule. These modifications can be readily introduced during the initial coupling step without requiring significant changes to the synthetic methodology.

The fluorinated pentanoic acid chain represents a critical pharmacophore that can be modified to optimize biological activity . Alternative halogenated chains, such as chloro or bromo analogs, may exhibit different reactivity profiles while maintaining similar binding characteristics. Additionally, modification of the chain length or introduction of additional functional groups may enhance selectivity or potency.

Terminal carboxylic acid modifications offer opportunities to modulate pharmacokinetic properties while potentially maintaining biological activity [17]. Ester derivatives, such as methyl or ethyl esters, may exhibit improved membrane permeability, while amide derivatives could enhance metabolic stability. These modifications can be easily introduced through standard derivatization procedures applied to the final carboxylic acid product.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

419.18564910 g/mol

Monoisotopic Mass

419.18564910 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

36T9573OR5

MeSH Pharmacological Classification

Caspase Inhibitors

Wikipedia

Idn-1965

Dates

Last modified: 02-18-2024
1: Hayakawa Y, Chandra M, Miao W, Shirani J, Brown JH, Dorn GW 2nd, Armstrong RC, Kitsis RN. Inhibition of cardiac myocyte apoptosis improves cardiac function and abolishes mortality in the peripartum cardiomyopathy of Galpha(q) transgenic mice. Circulation. 2003 Dec 16;108(24):3036-41. Epub 2003 Nov 24. PubMed PMID: 14638549.
2: Matsushita T, Yagi T, Hardin JA, Cragun JD, Crow FW, Bergen HR 3rd, Gores GJ, Nyberg SL. Apoptotic cell death and function of cryopreserved porcine hepatocytes in a bioartificial liver. Cell Transplant. 2003;12(2):109-21. PubMed PMID: 12797372.
3: Natori S, Higuchi H, Contreras P, Gores GJ. The caspase inhibitor IDN-6556 prevents caspase activation and apoptosis in sinusoidal endothelial cells during liver preservation injury. Liver Transpl. 2003 Mar;9(3):278-84. PubMed PMID: 12619025.
4: Hoglen NC, Hirakawa BP, Fisher CD, Weeks S, Srinivasan A, Wong AM, Valentino KL, Tomaselli KJ, Bai X, Karanewsky DS, Contreras PC. Characterization of the caspase inhibitor IDN-1965 in a model of apoptosis-associated liver injury. J Pharmacol Exp Ther. 2001 May;297(2):811-8. PubMed PMID: 11303074.
5: Grobmyer SR, Armstrong RC, Nicholson SC, Gabay C, Arend WP, Potter SH, Melchior M, Fritz LC, Nathan CF. Peptidomimetic fluoromethylketone rescues mice from lethal endotoxic shock. Mol Med. 1999 Sep;5(9):585-94. PubMed PMID: 10551900; PubMed Central PMCID: PMC2230465.
6: Natori S, Selzner M, Valentino KL, Fritz LC, Srinivasan A, Clavien PA, Gores GJ. Apoptosis of sinusoidal endothelial cells occurs during liver preservation injury by a caspase-dependent mechanism. Transplantation. 1999 Jul 15;68(1):89-96. PubMed PMID: 10428274.

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